molecular formula C23H25NO6 B11625911 3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11625911
M. Wt: 411.4 g/mol
InChI Key: SSNFDKZKDXNKEH-XUTLUUPISA-N
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Description

3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1-(3-METHOXYPROPYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including hydroxyl, methoxy, and benzoyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1-(3-METHOXYPROPYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of hydroxyl and methoxy groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.

    Benzoylation: The benzoyl group can be added using Friedel-Crafts acylation with benzoyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or aldehydes, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules for pharmaceuticals and materials science.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and metabolic pathways due to its multiple functional groups.

Medicine

Potential medicinal applications include its use as a lead compound for drug development, targeting specific enzymes or receptors involved in disease processes.

Industry

In industrial applications, the compound may be used in the synthesis of specialty chemicals, polymers, and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1-(3-METHOXYPROPYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-HYDROXY-3-METHOXYPHENYL)-1-(3-METHOXYPROPYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar structure but lacks the benzoyl group.

    3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1-(3-METHOXYPROPYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-THIONE: Similar structure but with a thione group instead of a ketone.

Uniqueness

The unique combination of functional groups in 3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1-(3-METHOXYPROPYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE provides distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial use.

Properties

Molecular Formula

C23H25NO6

Molecular Weight

411.4 g/mol

IUPAC Name

(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H25NO6/c1-14-5-7-15(8-6-14)21(26)19-20(16-9-10-17(25)18(13-16)30-3)24(11-4-12-29-2)23(28)22(19)27/h5-10,13,20,25-26H,4,11-12H2,1-3H3/b21-19+

InChI Key

SSNFDKZKDXNKEH-XUTLUUPISA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=CC(=C(C=C3)O)OC)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC(=C(C=C3)O)OC)O

Origin of Product

United States

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